Stereospecific Modulation of Neuropeptide Response: 12(R)-HPETE vs. 12(S)-HPETE
In cultured Aplysia sensory neurons, 12(R)-HPETE (the hydroperoxide analog of 12(R)-HEPE) reduced the subsequent response to the neuropeptide FMRFamide by 30%, whereas 12(S)-HPETE potentiated the response by 60% [1]. This demonstrates stereospecific, opposing biological effects between the R and S isomers at identical concentrations (100 nM) [1].
| Evidence Dimension | Modulation of FMRFamide response (% change) |
|---|---|
| Target Compound Data | 12(R)-HPETE: -30% change in response |
| Comparator Or Baseline | 12(S)-HPETE: +60% change in response |
| Quantified Difference | 90 percentage point difference; opposite directionality |
| Conditions | Cultured Aplysia sensory neurons, 100 nM concentration, FMRFamide application |
Why This Matters
This quantifiable, opposite functional outcome directly demonstrates that 12(R)-HEPE and 12(S)-HEPE are not interchangeable in neurophysiological studies; procurement of the pure R‑isomer is mandatory for experiments targeting stereospecific pathways.
- [1] Abe, M., Klein, M., Steel, D. J., Thekkuveettil, A., Shapiro, E., Schwartz, J. H., & Feinmark, S. J. (1995). Stereochemistry of the Aplysia neuronal 12-lipoxygenase: specific potentiation of FMRFamide action by 12(S)-HPETE. Brain Research, 683(2), 200-208. View Source
